(4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate
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Overview
Description
(4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C14H7Cl2NO5 It is a derivative of benzoic acid and is characterized by the presence of chloro, formyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate typically involves the esterification of 4-chloro-2-formylphenol with 2-chloro-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Reduction: Formation of (4-Chloro-2-formylphenyl) 2-chloro-4-aminobenzoate.
Oxidation: Formation of (4-Chloro-2-carboxyphenyl) 2-chloro-4-nitrobenzoate.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features make it suitable for investigating the specificity and mechanism of esterases and related enzymes .
Medicine
The presence of chloro and nitro groups suggests that it could be modified to produce bioactive molecules with antimicrobial or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. The chloro and nitro groups may also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-formylphenyl 2-nitrobenzoate
- 4-Chloro-2-formylphenyl 4-nitrobenzoate
- 4-Chloro-2-formylphenyl 4-chloro-3-nitrobenzoate
Uniqueness
(4-Chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate is unique due to the specific arrangement of its functional groups. The presence of both chloro and nitro groups on the benzoate moiety, along with the formyl group on the phenyl ring, provides distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-9-1-4-13(8(5-9)7-18)22-14(19)11-3-2-10(17(20)21)6-12(11)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIUWOAAWUOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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